molecular formula C21H23NO3S B11382049 4-butoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

4-butoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11382049
M. Wt: 369.5 g/mol
InChI Key: XZDAZHTWKWHPCV-UHFFFAOYSA-N
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Description

4-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with butoxy, furan-2-ylmethyl, and thiophen-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-butoxybenzoic acid with furan-2-ylmethylamine and thiophen-2-ylmethylamine under appropriate reaction conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzamide core can undergo substitution reactions, where the butoxy, furan-2-ylmethyl, or thiophen-2-ylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of furan and thiophene rings.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the benzamide core may produce corresponding amines.

Scientific Research Applications

4-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    4-BUTOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the thiophen-2-ylmethyl group.

    4-BUTOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the furan-2-ylmethyl group.

    N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the butoxy group.

Uniqueness

4-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of all three substituents (butoxy, furan-2-ylmethyl, and thiophen-2-ylmethyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

4-butoxy-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H23NO3S/c1-2-3-12-24-18-10-8-17(9-11-18)21(23)22(15-19-6-4-13-25-19)16-20-7-5-14-26-20/h4-11,13-14H,2-3,12,15-16H2,1H3

InChI Key

XZDAZHTWKWHPCV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CS3

Origin of Product

United States

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